molecular formula C11H10FN5 B1483199 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile CAS No. 2098130-99-3

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1483199
CAS RN: 2098130-99-3
M. Wt: 231.23 g/mol
InChI Key: DKRCITLCJLPBNJ-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile (2F-PEP) is an organic compound containing a pyrazol-4-ylacetonitrile moiety. It is a versatile and widely used compound in scientific research due to its many applications in organic synthesis, biochemistry, and physiology. This article will provide an overview of 2F-PEP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemistry of Hexasubstituted Pyrazolines

The chemistry of hexasubstituted pyrazolines, which are closely related to 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile, has been extensively studied due to its unique structural features. These compounds are synthesized from pentasubstituted 2H-pyrazoles, serving as key materials for generating a variety of highly substituted pyrazolines. Their applications range from facilitating the synthesis of hexasubstituted cyclopropanes to acting as oxygen-atom transfer reagents through autoxidation processes. Additionally, these pyrazolines can yield β-keto radicals upon thermal decomposition, providing routes for synthesizing 3-hydroxy-1,2-dioxolanes. Such chemistry underlines the potential of these compounds in synthetic organic chemistry and materials science (Baumstark, Vásquez, & Mctush-Camp, 2013).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole derivatives, including structures similar to 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile, are pivotal in medicinal chemistry. These compounds are recognized for their broad biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, highlighting their significance as pharmacophores in drug design and development. This versatility underscores the pyrazole moiety's role in the synthesis of biologically active compounds (Dar & Shamsuzzaman, 2015).

Cytochrome P450 Inhibitors

Research into compounds structurally related to 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile includes the development of selective chemical inhibitors for cytochrome P450 (CYP) isoforms, crucial for metabolizing a wide range of drugs. The selective inhibition of CYP isoforms can significantly impact drug-drug interactions and drug metabolism, highlighting the potential for these compounds in pharmaceutical sciences and pharmacokinetics (Khojasteh et al., 2011).

Pyrazole Derivatives in Agrochemical and Pharmaceutical Activities

Condensed pyrazole derivatives, akin to 2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile, exhibit significant biological activities, making them valuable in pharmaceutical and agromedical fields. Their synthetic methods and biological activities have been extensively reviewed, with applications ranging from anti-inflammatory and antimicrobial agents to roles in cancer therapy. These derivatives' synthesis and application underscore their importance in developing new therapeutic agents (Li & Zhao, 2014).

Trifluoromethylpyrazoles in Anti-inflammatory and Antibacterial Applications

Trifluoromethylpyrazoles, related to the chemical structure of interest, have been explored for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group significantly influences the activity profile, emphasizing the role of such compounds in medicinal chemistry for designing novel agents with minimal side effects. This research direction reflects the ongoing efforts to exploit pyrazole derivatives' pharmacological potential (Kaur, Kumar, & Gupta, 2015).

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyrazin-2-ylpyrazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5/c12-2-6-17-8-9(1-3-13)11(16-17)10-7-14-4-5-15-10/h4-5,7-8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRCITLCJLPBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CC#N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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